

Methyl 4-fluoro-3-nitrobenzoate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Methyl 4-fluoro-3-nitrobenzoate

Cat. No.: B1588446

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Introduction

Methyl 4-fluoro-3-nitrobenzoate is a substituted aromatic compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a fluorine atom and a nitro group on the benzene ring, provides multiple reaction sites, making it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of **methyl 4-fluoro-3-nitrobenzoate**, with a focus on experimental details and data relevant to researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

Methyl 4-fluoro-3-nitrobenzoate is a solid at room temperature and is soluble in common organic solvents such as ethanol, ether, and methanol, but insoluble in water.^{[1][2]} It is incompatible with strong oxidizing agents and bases.^[2]

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₆ FNO ₄	[3][4]
Molecular Weight	199.14 g/mol	[3][4]
CAS Number	329-59-9	[1][4]
IUPAC Name	methyl 4-fluoro-3-nitrobenzoate	[3]
Synonyms	4-Fluoro-3-nitrobenzoic acid methyl ester	[4]
Solubility	Soluble in ethanol, ether, and methanol; Insoluble in water.	[1][2]
Storage	Store at room temperature.	[4]

Synthesis and Experimental Protocols

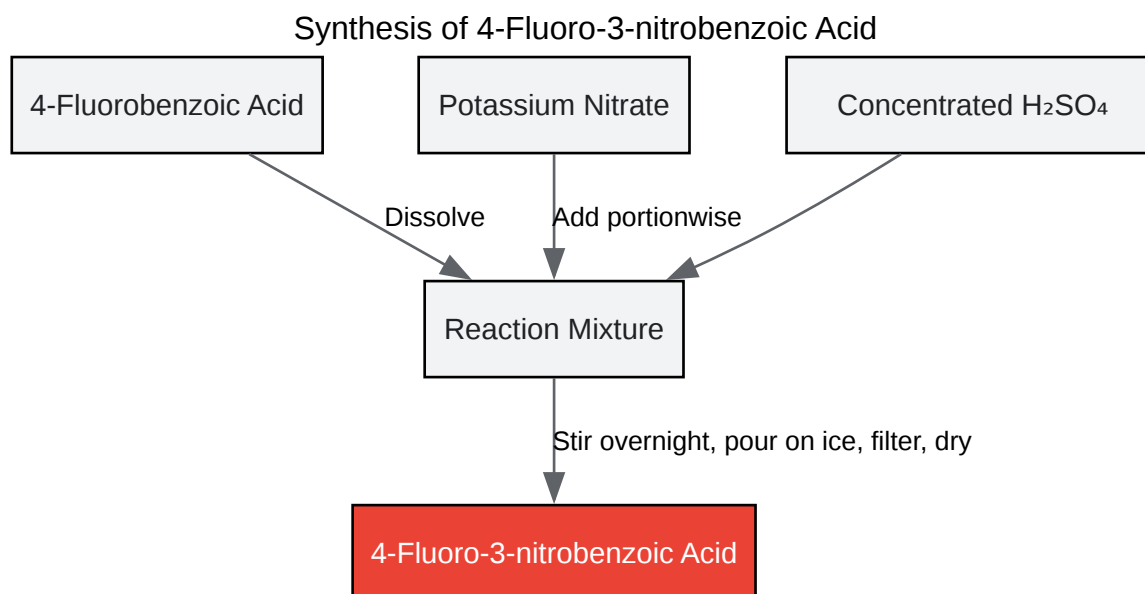
The synthesis of **methyl 4-fluoro-3-nitrobenzoate** is typically achieved through the esterification of 4-fluoro-3-nitrobenzoic acid. The precursor, 4-fluoro-3-nitrobenzoic acid, can be synthesized by the nitration of 4-fluorobenzoic acid.

Synthesis of 4-Fluoro-3-nitrobenzoic Acid

Experimental Protocol:

- Dissolve 4-fluorobenzoic acid (50.0 g, 0.36 mol) in concentrated sulfuric acid (180 ml) in a flask cooled in an ice bath.
- Add potassium nitrate (39.7 g, 0.39 mol) in portions to the cooled solution.
- Stir the reaction mixture overnight at room temperature.
- Slowly pour the reaction mixture over crushed ice (800 g) with continuous stirring.
- Allow the resulting mixture to stand at room temperature overnight.
- Filter the solid product and wash it thoroughly with water.

- Dry the product by azeotropic distillation with toluene to yield 4-fluoro-3-nitrobenzoic acid as a light yellow solid (59.5 g, 90% yield).



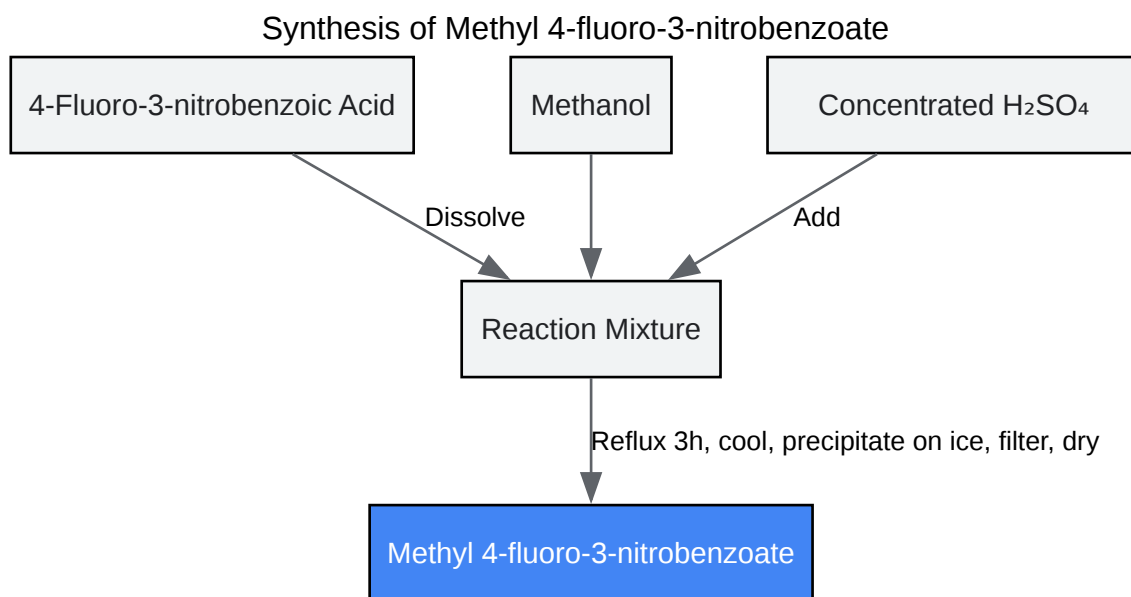
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Caption: Workflow for the synthesis of 4-fluoro-3-nitrobenzoic acid.

Synthesis of Methyl 4-fluoro-3-nitrobenzoate

Experimental Protocol:

- Dissolve 5.55 g of 4-fluoro-3-nitro-benzoic acid in 50 ml of methanol.
- Add 6.4 ml of concentrated sulfuric acid to the solution.
- Heat the reaction mixture to reflux for 3 hours.
- Cool the reaction mixture and pour it onto ice.
- Collect the precipitated product by suction filtration.
- Dry the product in vacuo to obtain **methyl 4-fluoro-3-nitrobenzoate** (5.40 g, 90% yield).[3]



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Caption: Synthesis of **methyl 4-fluoro-3-nitrobenzoate** via esterification.

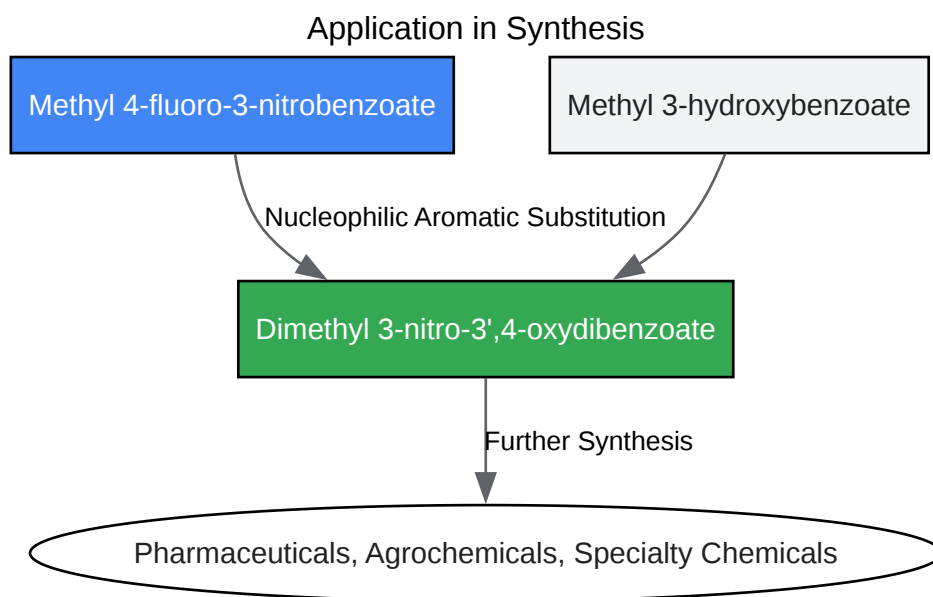
Spectroscopic Data

The structural characterization of **methyl 4-fluoro-3-nitrobenzoate** is supported by various spectroscopic techniques.

Technique	Description	Reference(s)
^1H NMR	A proton NMR spectrum is available for this compound. The expected signals would include a singlet for the methyl protons and signals in the aromatic region for the three benzene ring protons.	[2]
^{13}C NMR	A carbon-13 NMR spectrum has been reported.	[3][5]
FTIR	An infrared spectrum is available, which would show characteristic peaks for the carbonyl group of the ester and the nitro group.	[3]
Mass Spectrometry (GC-MS)	The mass spectrum of the compound has been recorded.	[3]

Applications in Organic Synthesis

Methyl 4-fluoro-3-nitrobenzoate is a key starting material for the synthesis of various organic molecules. Its primary documented application is in the preparation of dimethyl 3-nitro-3',4'-oxydibenzoate through a reaction with methyl 3-hydroxybenzoate.[1][2][6] This reaction highlights the utility of the fluoro-substituent as a leaving group in nucleophilic aromatic substitution reactions.



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Caption: Role as a building block in chemical synthesis.

Beyond this specific reaction, the compound is utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of the nitro and fluoro groups allows for a range of chemical transformations, including reduction of the nitro group to an amine and nucleophilic displacement of the fluorine atom.

Safety and Handling

Methyl 4-fluoro-3-nitrobenzoate is classified as harmful if swallowed and can cause skin and eye irritation.[3] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. It is incompatible with strong oxidizing agents and bases.[2]

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